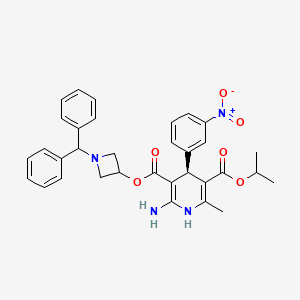

(S)-Azelnidipine

Description

Structure

3D Structure

Properties

CAS No. |

722455-09-6 |

|---|---|

Molecular Formula |

C33H34N4O6 |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4S)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1 |

InChI Key |

ZKFQEACEUNWPMT-NDEPHWFRSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Enantioselective Preparation of (R)-Azelnidipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia. It is a chiral molecule, possessing a stereocenter at the C4 position of the dihydropyridine ring. Crucially, pharmacological studies have demonstrated that the therapeutic activity of Azelnidipine resides almost exclusively in the (R)-enantiomer. This makes the development of methods to obtain enantiomerically pure (R)-Azelnidipine a critical aspect of its pharmaceutical development and production.

This technical guide provides an in-depth overview of the current methodologies for the enantioselective preparation of (R)-Azelnidipine. While direct asymmetric synthesis routes are not yet well-established in publicly available literature, this guide will detail the prevalent methods of racemic synthesis followed by chiral resolution. Additionally, it will explore prospective strategies for direct enantioselective synthesis based on modern catalytic and chiral auxiliary-based approaches applied to similar 1,4-dihydropyridine systems.

Racemic Synthesis of Azelnidipine

The foundation for obtaining enantiomerically pure (R)-Azelnidipine is the efficient synthesis of its racemic form. The most common approach is a modified Hantzsch dihydropyridine synthesis.

Experimental Protocol: Racemic Azelnidipine Synthesis

This protocol is a generalized representation based on common steps found in the patent literature[1][2].

Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester

-

To a stirred solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in isopropanol, add catalytic amounts of piperidine and glacial acetic acid.

-

Heat the mixture to 45-55°C and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization.

-

Filter the solid product, wash with cold isopropanol, and dry under vacuum.

Step 2: Synthesis of 3-amino-3-(1-benzhydrylazetidin-3-yloxy)acrylonitrile hydrochloride

-

Synthesize 1-benzhydrylazetidin-3-ol from benzhydrylamine and epichlorohydrin.

-

React 1-benzhydrylazetidin-3-ol with cyanoacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester.

-

Treat the cyano ester with anhydrous ethanol and hydrogen chloride gas to form the imidate hydrochloride salt.

-

The imidate is then converted to the amidine acetate by reaction with ammonia and subsequent treatment with ammonium acetate.

Step 3: Hantzsch Condensation to form Racemic Azelnidipine

-

In a suitable solvent such as isopropanol or toluene, dissolve the products from Step 1 and Step 2.

-

Add a base, for example, sodium methoxide, to the mixture.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture to room temperature to allow for crystallization of the crude racemic Azelnidipine.

-

Filter the crude product, wash with a suitable solvent (e.g., a mixture of ethyl acetate and n-hexane), and dry.

-

Further purification can be achieved by recrystallization from a solvent system like ethyl acetate/n-hexane to yield high-purity racemic Azelnidipine[1].

Racemic Synthesis Workflow

Caption: Racemic synthesis of Azelnidipine via Hantzsch condensation.

Enantioselective Preparation of (R)-Azelnidipine

As direct asymmetric synthesis routes are not widely reported, the primary methods for obtaining enantiopure (R)-Azelnidipine involve the separation of the racemic mixture.

Chiral Resolution by Fractional Crystallization

This classical method involves the reaction of the racemic Azelnidipine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.

A patent (CN101591329A) describes a method for resolving racemic Azelnidipine using chiral acids[3].

-

Salt Formation: Dissolve racemic Azelnidipine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of a chiral resolving agent, such as D-(+)-camphorsulfonic acid or L-(-)-tartaric acid, in the same solvent.

-

Crystallization: Stir the mixture, possibly with gentle heating, to ensure complete salt formation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration. The enantiomeric purity of the salt can be checked by chiral HPLC. One or two recrystallizations may be necessary to achieve high diastereomeric excess.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent and liberate the free base of the Azelnidipine enantiomer.

-

Extraction: Extract the enantiomerically enriched Azelnidipine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiopure Azelnidipine.

Caption: Workflow for chiral resolution via fractional crystallization.

Chiral Resolution by HPLC

High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

The following conditions are based on a published method for the enantiomeric separation of Azelnidipine[4].

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5.0 µm).

-

Mobile Phase: A mixture of n-hexane and isopropyl alcohol (90:10, v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20°C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve racemic Azelnidipine in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).

Under these conditions, baseline separation of the (R)- and (S)-enantiomers can be achieved, allowing for both analytical quantification of enantiomeric purity and semi-preparative isolation of the individual enantiomers.

| Parameter | Value | Reference |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (90:10 v/v) | |

| Flow Rate | 0.8 mL/min | |

| Temperature | 20°C | |

| Detection | UV at 254 nm | |

| Resolution (Rs) | 3.3 |

Table 1: HPLC Conditions for Azelnidipine Enantioseparation

Prospective Enantioselective Synthesis Strategies

While resolution methods are currently dominant, direct asymmetric synthesis is a highly desirable goal for efficiency and atom economy. The following are potential strategies based on advances in the asymmetric synthesis of 1,4-dihydropyridines.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary can be temporarily incorporated into one of the starting materials to direct the stereochemistry of the cyclization reaction.

Conceptual Workflow:

-

Attach a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative) to the acetoacetate precursor to form a chiral β-ketoester.

-

Perform the Hantzsch condensation with the chiral β-ketoester, 3-nitrobenzaldehyde, and the azetidine side chain precursor. The steric bulk of the auxiliary would favor the formation of one diastereomer.

-

After the cyclization, the chiral auxiliary is cleaved to yield the enantiomerically enriched (R)-Azelnidipine.

Organocatalytic Asymmetric Synthesis

Chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloid derivatives, have been successfully used to catalyze the enantioselective Hantzsch reaction for other dihydropyridines.

Conceptual Workflow:

-

The reaction would proceed via the standard Hantzsch condensation pathway.

-

A chiral Brønsted acid or base catalyst would activate the substrates and control the facial selectivity of the addition steps, leading to an enantiomeric excess of one of the Azelnidipine enantiomers.

-

This approach avoids the need for stoichiometric chiral reagents and the additional steps of attaching and removing an auxiliary.

Caption: Conceptual pathway for a direct organocatalytic asymmetric synthesis of (R)-Azelnidipine.

| Method | Key Reagent/Catalyst | Potential Yield | Enantiomeric Excess (ee) | Reference (Analogous Systems) |

| Chiral Auxiliary | Evans Oxazolidinone | Moderate-Good | >95% de | |

| Organocatalysis | Chiral Phosphoric Acid | Good-Excellent | up to 98% ee | |

| Organocatalysis | Cinchona Alkaloid Derivative | Good | up to 90% ee |

Table 2: Prospective Asymmetric Synthesis Methods for 1,4-Dihydropyridines

Conclusion

The enantioselective preparation of the pharmacologically active (R)-Azelnidipine is currently dominated by methods involving the resolution of a racemic mixture. Both fractional crystallization of diastereomeric salts and chiral HPLC are viable and effective techniques for obtaining the enantiopure compound. While these methods are robust, they are inherently limited in theoretical yield to 50% from the racemate. The future of efficient (R)-Azelnidipine synthesis lies in the development of a direct asymmetric catalytic method. Drawing from the significant advances in the organocatalytic synthesis of other 1,4-dihydropyridines, there is a clear and promising path for researchers to develop a highly efficient and enantioselective synthesis for this important therapeutic agent. Such a breakthrough would represent a significant advancement in the manufacturing of Azelnidipine, enhancing its production efficiency and sustainability.

References

- 1. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 2. CN103864757A - Preparation method for azelnidipine epsilon-crystal-form substance - Google Patents [patents.google.com]

- 3. CN101591329A - A kind of method for preparing chiral azelnidipine and acceptable salt thereof - Google Patents [patents.google.com]

- 4. [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of (S)-Azelnidipine: A Technical Guide

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker distinguished by its gradual onset and long-lasting antihypertensive effects, which clinical studies have shown to be accompanied by a reduced incidence of reflex tachycardia compared to other drugs in its class.[1][2] Developed jointly by Sankyo and Ube Industries in Japan, it was first launched for the treatment of hypertension in 2003 under the brand name CalBlock.[1][3] Azelnidipine functions by blocking both L-type and T-type calcium channels, leading to vasodilation and a decrease in blood pressure.[2] This technical guide provides a detailed overview of the discovery and, in particular, the chemical synthesis pathway of (S)-Azelnidipine, the enantiomer responsible for its pharmacological activity.

Chemical Synthesis Pathway

The synthesis of Azelnidipine is a multi-step process that can be broadly categorized into the preparation of two key intermediates followed by their condensation to form the dihydropyridine core, and finally, the resolution of the enantiomers to obtain the active this compound. The most common approach involves a modified Hantzsch pyridine synthesis.

A prevalent synthetic route is outlined below:

Step 1: Synthesis of 2-(3-Nitrobenzylidene)acetoacetic Acid Isopropyl Ester

This step involves the Knoevenagel condensation of 3-nitrobenzaldehyde with isopropyl acetoacetate.

-

Reaction: 3-Nitrobenzaldehyde and isopropyl acetoacetate are reacted in the presence of a catalytic amount of piperidinium acetate in isopropanol.

-

Conditions: The reaction mixture is typically heated.

Step 2: Synthesis of 1-Benzhydryl-3-amino-3-iminopropanoate Acetate

This intermediate is synthesized in a multi-step sequence starting from benzhydrylamine and epichlorohydrin.

-

Sub-step 2a: Synthesis of 1-Benzhydrylazetidin-3-ol: A solution of benzhydrylamine and epichlorohydrin is reacted to yield the azetidinol.

-

Sub-step 2b: Synthesis of 3-Cyanoacetyl-1-benzhydrylazetidine: The azetidinol is coupled with cyanoacetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as tetrahydrofuran (THF).

-

Sub-step 2c: Pinner Reaction to form the Amidine: The cyanoester is treated with ethanol and hydrogen chloride gas, followed by ammonolysis with ammonia gas and subsequent treatment with ammonium acetate to yield the target amidinoacetate.

Step 3: Hantzsch-type Condensation to form Racemic Azelnidipine

The two key intermediates are condensed to form the 1,4-dihydropyridine ring of Azelnidipine.

-

Reaction: 2-(3-Nitrobenzylidene)acetoacetic acid isopropyl ester is condensed with 1-benzhydryl-3-amino-3-iminopropanoate acetate.

-

Conditions: The reaction is typically carried out in the presence of a base, such as sodium methoxide, in a solvent like isopropanol, often under reflux.

Step 4: Chiral Resolution of this compound

The final step involves the separation of the racemic mixture to isolate the desired (S)-enantiomer.

-

Method: Chiral resolution is commonly achieved using chiral stationary phase chromatography. Another approach involves the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid or camphorsulfonic acid, followed by fractional crystallization.

Quantitative Data Summary

| Step | Reactants | Products | Solvent | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

| 1 | 3-Nitrobenzaldehyde, Isopropyl acetoacetate | 2-(3-Nitrobenzylidene)acetoacetic acid isopropyl ester | Isopropanol | Piperidinium acetate | 65 | - | |

| 2a | Benzhydrylamine, Epichlorohydrin | 1-Benzhydrylazetidin-3-ol | - | - | 57 | - | |

| 2b | 1-Benzhydrylazetidin-3-ol, Cyanoacetic acid | 3-Cyanoacetyl-1-benzhydrylazetidine | THF | DCC | 93 | - | |

| 3 | Intermediate from Step 1, Intermediate from Step 2c | Racemic Azelnidipine | Isopropanol | Sodium Methoxide | 74 | - | |

| - | Racemic Azelnidipine (crude) | Purified Azelnidipine | Ethyl acetate/n-hexane | Activated carbon | 96 | 99.6 |

Note: The yields and purities are based on specific reported examples and may vary depending on the exact experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps based on published literature.

Protocol 1: Hantzsch Condensation for Racemic Azelnidipine

-

To a solution of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester in isopropanol, add 1-benzhydryl-3-amino-3-iminopropanoate acetate.

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization.

-

Filter the precipitated solid, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to obtain crude racemic Azelnidipine.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and n-hexane.

Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

-

Prepare a solution of racemic Azelnidipine in the mobile phase.

-

Utilize a chiral stationary phase column, such as Chiralpak AD-H.

-

Set the HPLC system with an appropriate mobile phase, for example, a mixture of hexane and isopropyl alcohol (e.g., 90:10 v/v).

-

Set the flow rate (e.g., 0.8 mL/min) and detection wavelength (e.g., 254 nm).

-

Inject the sample and collect the fractions corresponding to the two enantiomers as they elute separately.

-

Combine the fractions containing the desired (S)-enantiomer and remove the solvent under reduced pressure.

Visualizations

Chemical Synthesis Pathway of Azelnidipine

Caption: Synthetic pathway of this compound.

Mechanism of Action: L-type Calcium Channel Blockade

Caption: Signaling pathway of Azelnidipine's vasodilatory effect.

References

Stereospecific Properties of (S)-Azelnidipine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is utilized as a racemic mixture of its (S)- and (R)-enantiomers for the management of hypertension. Extensive research has demonstrated a significant stereoselectivity in its pharmacological activity, with the therapeutic effects predominantly attributed to the (R)-enantiomer. The (S)-enantiomer is widely regarded as the inactive component. This technical guide provides a comprehensive overview of the stereospecific properties of (S)-Azelnidipine, focusing on its pharmacological inactivity, and contrasts it with the active (R)-enantiomer. This document synthesizes available data on the chiral separation, in vitro activity, and pharmacokinetic profiles of the Azelnidipine enantiomers, offering valuable insights for researchers and professionals in drug development.

Introduction

Azelnidipine exerts its antihypertensive effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The presence of a chiral center at the C4 position of the dihydropyridine ring results in two enantiomers, this compound and (R)-Azelnidipine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic properties. In the case of Azelnidipine, the pharmacological activity is known to reside almost exclusively in the (R)-enantiomer, rendering the (S)-enantiomer essentially inactive. This stereoselectivity has significant implications for drug development, clinical efficacy, and safety.

Chiral Separation and Analysis

The evaluation of the stereospecific properties of Azelnidipine necessitates the effective separation and quantification of its enantiomers. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the primary method for achieving this separation.

Experimental Protocol: Chiral HPLC Separation

A widely utilized method for the enantiomeric separation of Azelnidipine is as follows:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5.0 µm) is a commonly used column that provides baseline separation.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of hexane and isopropyl alcohol is typically employed. An optimized ratio is often in the range of 90:10 (v/v).

-

Flow Rate: A flow rate of approximately 0.8 mL/min is generally effective.

-

Detection: UV detection at a wavelength of 254 nm.

-

Column Temperature: The separation is typically performed at a controlled temperature, for instance, 20°C.

This method allows for the baseline resolution of the (S)- and (R)-enantiomers, enabling their individual quantification.

Caption: Workflow for Chiral HPLC Separation of Azelnidipine Enantiomers.

Stereoselective Pharmacodynamics: The Inactivity of this compound

This stereoselectivity is a common feature among dihydropyridine calcium channel blockers, where the spatial orientation of the substituents on the dihydropyridine ring dictates the interaction with the receptor binding site on the L-type calcium channel.

Signaling Pathway of L-type Calcium Channel Blockade

The therapeutic effect of the active (R)-enantiomer of Azelnidipine is achieved through the following pathway:

Caption: Mechanism of L-type Calcium Channel Blockade by Azelnidipine Enantiomers.

Experimental Protocol: In Vitro Vasorelaxation Assay

To assess the functional activity of the Azelnidipine enantiomers, an in vitro vasorelaxation study on isolated arterial rings can be performed. A general protocol is as follows:

-

Tissue Preparation: Segments of an artery (e.g., human internal mammary artery, rat aorta) are isolated and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent, such as potassium chloride (KCl) or a thromboxane A2 mimetic like U46619.

-

Cumulative Concentration-Response: Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound, (R)-Azelnidipine, and racemic Azelnidipine) are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the arterial rings is measured as a percentage of the pre-contraction tension.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Based on the established inactivity of this compound, it is expected that it would show a significantly higher EC50 value compared to (R)-Azelnidipine, indicating much lower potency in inducing vasorelaxation.

Stereoselective Pharmacokinetics

The pharmacokinetic profiles of chiral drugs can also exhibit stereoselectivity, affecting their absorption, distribution, metabolism, and excretion.

Data Presentation: Pharmacokinetic Parameters of Azelnidipine Enantiomers in Humans

A study involving the administration of a single oral dose of 16 mg of racemic Azelnidipine to healthy subjects provided the following pharmacokinetic data for the individual enantiomers.

| Parameter | (S)-(+)-Azelnidipine | (R)-(-)-Azelnidipine |

| Cmax (ng/mL) | Data not explicitly provided in a comparative table | Data not explicitly provided in a comparative table |

| AUC (ng·h/mL) | Data not explicitly provided in a comparative table | Data not explicitly provided in a comparative table |

| t1/2 (h) | Data not explicitly provided in a comparative table | Data not explicitly provided in a comparative table |

While a direct comparative table is not available, a validated enantioselective LC-MS/MS method has been developed to determine the concentrations of (R)-(-)-Azelnidipine and (S)-(+)-Azelnidipine in human plasma. The standard curve for both enantiomers was linear over the range of 0.05-20 ng/mL. This method was successfully applied to measure the plasma concentrations of the enantiomers in healthy subjects after a single oral dose of 16 mg of azelnidipine.

Metabolism

Experimental Protocol: Enantioselective Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of individual enantiomers typically involves the following steps:

-

Drug Administration: A single dose of racemic Azelnidipine is administered to subjects.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Preparation: Plasma samples are prepared for analysis, often involving solid-phase extraction. An internal standard (e.g., stable isotope-labeled Azelnidipine) is added for accurate quantification.

-

Chiral LC-MS/MS Analysis: The concentrations of the (S)- and (R)-enantiomers in the plasma samples are determined using a validated enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: The plasma concentration-time data for each enantiomer are used to calculate pharmacokinetic parameters such as Cmax, AUC, and t1/2.

Caption: Workflow for Enantioselective Pharmacokinetic Analysis.

Conclusion

(S)-Azelnidipine molecular structure and chirality

An In-depth Technical Guide on the Molecular Structure and Chirality of (S)-Azelnidipine

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used primarily for the treatment of hypertension.[1][2] Developed jointly by Ube Industries and Daiichi Sankyo, it is marketed in Japan under the trade name Calblock.[1][3] Azelnidipine is distinguished from other drugs in its class by its gradual onset of action, prolonged hypotensive effect, and a reduced incidence of reflex tachycardia.[4] It exhibits high selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Furthermore, azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects.

This technical guide provides a detailed examination of the molecular structure of azelnidipine, with a specific focus on its chirality and the significance of the (S)-enantiomer. It includes a summary of its physicochemical properties, an overview of its mechanism of action, and detailed experimental protocols for its synthesis and chiral separation.

Molecular Structure and Physicochemical Properties

Azelnidipine's chemical name is (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. Its structure is characterized by a 1,4-dihydropyridine core, which is the pharmacophore responsible for its calcium channel blocking activity. The highly lipophilic 3-carboxylic ester side-chain is believed to contribute to its gradual onset and prolonged duration of action.

Data Presentation: Physicochemical Properties

The key physicochemical properties of racemic azelnidipine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₄N₄O₆ | |

| Molecular Weight | 582.65 g/mol | |

| Appearance | Pale yellow to yellow crystalline powder | |

| Melting Point | 122-123 °C | |

| pKa | 7.89 | |

| Solubility | Insoluble in water | |

| DMSO: 108 mg/mL | ||

| Ethanol: 7 mg/mL | ||

| LogP (Lipophilicity) | High (highly lipophilic) |

Chirality of Azelnidipine

Azelnidipine possesses a single stereocenter at the C4 position of the dihydropyridine ring, making it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-Azelnidipine and this compound. Commercially, azelnidipine is available as a racemic mixture, meaning it contains equal amounts of both enantiomers. For dihydropyridine calcium antagonists, the pharmacological activity is primarily attributed to one enantiomer. In the case of azelnidipine, the (R)-(-) enantiomer is considered to possess the intrinsic pharmacological activity.

Caption: Figure 1. Simplified diagram of this compound's structure highlighting the chiral center.

Mechanism of Action

Azelnidipine functions as a vasodilator by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-dependent calcium channels located in the membranes of vascular smooth muscle cells. This blockade prevents the Ca²⁺-calmodulin complex from activating myosin light-chain kinase, which in turn inhibits the phosphorylation of myosin. The result is the relaxation of vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. Unlike some other calcium channel blockers, azelnidipine's gradual effect minimizes the reflex tachycardia often associated with rapid vasodilation.

References

Foundational Research on Dihydropyridine Calcium Channel Blockers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyridine (DHP) calcium channel blockers are a class of organic compounds used in the management of cardiovascular conditions, most notably hypertension and angina.[1] Their therapeutic effects are primarily mediated through the blockade of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[2][3] This action inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[4][5] This technical guide provides an in-depth overview of the foundational research on dihydropyridine calcium channel blockers, including their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Core Concepts

Mechanism of Action

Dihydropyridine calcium channel blockers exert their effects by binding to the α1 subunit of the L-type voltage-gated calcium channel. This binding is allosteric, stabilizing the channel in a closed or inactivated state and thereby reducing the probability of it opening in response to membrane depolarization. The decreased influx of calcium into vascular smooth muscle cells leads to a reduction in intracellular calcium concentration. This, in turn, prevents the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation and vasodilation.

Structure-Activity Relationships (SAR)

The pharmacological activity of dihydropyridines is intrinsically linked to their chemical structure. Key SAR findings include:

-

1,4-Dihydropyridine Ring: This core structure is essential for activity.

-

Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are generally optimal for activity.

-

Ester Groups at C3 and C5: These groups are crucial for receptor binding and can influence the potency and duration of action. Asymmetrical esters can introduce chirality, with the (S)-enantiomer often being more active.

-

Aryl Group at C4: A substituted phenyl ring at this position is a common feature. The nature and position of the substituent on this ring can significantly impact activity. For instance, electron-withdrawing groups at the ortho or meta positions of the phenyl ring tend to enhance antagonist activity.

Key Experimental Protocols

Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)

The Hantzsch synthesis is a classical and widely used method for the preparation of 1,4-dihydropyridines.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a source of ammonia, such as ammonium hydroxide or ammonium acetate (1 equivalent).

-

Solvent: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of dihydropyridine derivatives to the L-type calcium channel. A commonly used radioligand is (+)-[3H]PN 200-110.

Protocol:

-

Membrane Preparation: Isolate cell membranes from a tissue source rich in L-type calcium channels, such as rat brain or cardiac muscle, through homogenization and differential centrifugation.

-

Binding Reaction: In a reaction tube, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., (+)-[3H]PN 200-110) and varying concentrations of the unlabeled dihydropyridine test compound.

-

Incubation: Allow the binding reaction to reach equilibrium, typically for 60-90 minutes at room temperature.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity and the effect of channel blockers.

Protocol:

-

Cell Preparation: Isolate single cells, such as ventricular myocytes or vascular smooth muscle cells, that endogenously express L-type calcium channels.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.

-

Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).

-

Channel Activation: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium current.

-

Drug Application: Perfuse the cell with a solution containing the dihydropyridine calcium channel blocker and record the current again to determine the extent of inhibition.

In Vivo Blood Pressure Measurement in Rats

This protocol is used to assess the antihypertensive effects of dihydropyridine derivatives in a living organism.

Protocol:

-

Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and surgically implant a catheter into the carotid artery for direct blood pressure measurement. Another catheter may be placed in the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize after surgery and record baseline blood pressure and heart rate.

-

Drug Administration: Administer the dihydropyridine test compound, typically intravenously or orally.

-

Data Recording: Continuously monitor and record blood pressure and heart rate for a set period after drug administration.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline to determine the antihypertensive effect of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dihydropyridine calcium channel blockers.

Table 1: Binding Affinity and Inhibitory Potency

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| Nifedipine | (+)-[3H]PN 200-110 | Rat Brain | - | 1.1 |

| Nitrendipine | [3H]nitrendipine | Rat Brain | - | 0.26 |

| Amlodipine | Not Specified | Not Specified | - | - |

| Felodipine | Not Specified | Not Specified | - | - |

Note: Data for Amlodipine and Felodipine would be populated from further targeted searches.

Table 2: Pharmacokinetic Parameters

| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Primary Metabolism |

| Nifedipine | 45-70 | 2-5 | >90 | CYP3A4 |

| Amlodipine | 64-90 | 30-50 | 97 | CYP3A4 |

| Felodipine | 15 | 11-16 | >99 | CYP3A4 |

| Nicardipine | 35 | 2-4 | >95 | CYP3A4 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Dihydropyridine-mediated vasodilation signaling pathway.

Caption: Experimental workflow for Hantzsch dihydropyridine synthesis.

References

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

initial investigations into (S)-Azelnidipine's therapeutic potential

An In-depth Technical Guide on the Initial Investigations into Azelnidipine's Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed jointly by Ube Industries, Ltd. and Daiichi Sankyo Co, Ltd., it was first launched in Japan in 2003.[3] Chemically, Azelnidipine is (±)-(3)-(1-diphenylmethylazetidin-3-yl)-5-i-sopropyl-2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[3] Like other dihydropyridine CCBs, it selectively blocks L-type calcium channels.[4] However, it possesses unique pharmacological properties, including a gradual onset and long-lasting antihypertensive effect without inducing reflex tachycardia, a common side effect with other vasodilators. Furthermore, preclinical and clinical investigations suggest pleiotropic benefits, including cardioprotective, neuroprotective, anti-atherosclerotic, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the initial investigations into Azelnidipine's therapeutic potential, focusing on its mechanism of action, pharmacokinetics, and key preclinical and early clinical findings. It includes detailed experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.

Mechanism of Action

Azelnidipine's primary therapeutic effect is achieved through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium ions, a critical step in the cascade leading to muscle contraction. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.

Beyond its primary function as a calcium channel blocker, Azelnidipine exhibits several other beneficial properties:

-

Antioxidative Effects: Studies have shown that Azelnidipine possesses antioxidative properties that may contribute to its cardiovascular protective effects by mitigating oxidative stress.

-

Sympathetic Nerve Inhibition: Azelnidipine has been demonstrated to inhibit sympathetic nerve activity, which may explain its ability to reduce heart rate and proteinuria in hypertensive patients.

-

Endothelial Function Enhancement: It may enhance the bioavailability of nitric oxide, a key vasodilator, which promotes vasodilation and helps to inhibit vascular inflammation and atherosclerosis.

Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.

Pharmacokinetic Profile

Azelnidipine is rapidly absorbed after oral administration in a dose-dependent manner. It is primarily metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme system and has no active metabolites. Due to its lipophilic nature, it has a high affinity for the membranes of vascular smooth muscle cells.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers

| Parameter | 8 mg Single Dose | 16 mg Single Dose | 8 mg/day (Steady State) | Reference |

|---|---|---|---|---|

| Cmax (ng/mL) | 2.63 - 6.62 | - | 2.63 - 6.62 | |

| Tmax (hours) | 2.8 - 3.5 | - | 2.8 - 3.5 | |

| t1/2β (hours) | 16.0 - 28.0 | 16.0 - 28.0 | 25.2 - 32.5 | |

| AUC0–96 (ng/mL·h) | 43.8 - 113.0 | - | 43.8 - 113.0 | |

| Protein Binding | 90% - 91% | 90% - 91% | 90% - 91% |

| Excretion | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | ~26% in urine, ~63% in feces (over 7 days post-4mg dose) | |

Preclinical Investigations

Cardioprotective Effects in Stress-Induced Dysfunction

A study investigated Azelnidipine's ability to prevent cardiac dysfunction induced by acute immobilization stress in rats.

Table 2: Effects of Azelnidipine on Stress-Induced Cardiac Dysfunction in Rats

| Treatment Group | Mean Blood Pressure (During Stress, mmHg) | Fractional Area Change (FAC) (20 min post-stress, %) | Reference |

|---|---|---|---|

| Vehicle | 124 ± 5 | 56 ± 11 | |

| Azelnidipine (0.3 mg/kg) | 107 ± 5 | 86 ± 9 |

| Labetalol (3 mg/kg) | 106 ± 17 | 73 ± 5 | |

Data are presented as mean ± standard deviation.

The results indicate that acute administration of Azelnidipine could prevent the sharp decline in cardiac function following acute stress, suggesting a protective effect similar to that of α and β adrenergic blockers.

Vascular Remodeling in Abdominal Aortic Aneurysms

The effect of Azelnidipine on the expansion of experimental abdominal aortic aneurysms (AAAs) was evaluated in a rat model.

Table 3: Effect of Azelnidipine on Aortic Diameter in a Rat AAA Model

| Treatment Group | Aortic Diameter (mm) on Day 14 | Reference |

|---|---|---|

| Control (No Treatment) | 10.745 ± 0.551 |

| Azelnidipine (2 mg/kg) | 7.875 ± 1.454 | |

Data are presented as mean ± standard deviation.

Azelnidipine treatment significantly reduced the expansion of AAAs. This was associated with decreased levels of active matrix metalloproteinases (MMP-2 and MMP-9) and reduced inflammatory infiltrate and elastin degradation in the aortic tissue.

Caption: Workflow of the study on Azelnidipine's effect on experimental AAAs.

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

A study in male rats demonstrated Azelnidipine's potential protective effects against cerebral ischemia-reperfusion (I/R) injury. Pretreatment with Azelnidipine significantly reduced the cerebral infarct volume and ameliorated histopathological damage. These neuroprotective effects are likely due to its anti-inflammatory and antioxidative properties.

Table 4: Effect of Azelnidipine on Cerebral I/R Injury Markers in Rats

| Parameter | Effect of Azelnidipine Pretreatment | Reference |

|---|---|---|

| Cerebral IL-6 | Significant downregulation | |

| Cerebral TNF-α | Significant downregulation | |

| Cerebral ICAM-1 | Significant downregulation | |

| NF-κB p65 Nuclear Expression | Significant downregulation | |

| Total Antioxidant Capacity (T-AOC) | Significant increment |

| Cerebral IL-10 | No effect | |

Early Clinical Investigations

Efficacy in Mild-to-Moderate Hypertension

Clinical trials have confirmed the efficacy of Azelnidipine in controlling blood pressure in patients with mild-to-moderate hypertension.

Table 5: Blood Pressure Reduction with Azelnidipine in Hypertensive Patients

| Study Population | Duration | Mean Reduction in Sitting Systolic/Diastolic BP (mmHg) | Reference |

|---|---|---|---|

| 95 patients with mild-to-moderate hypertension | 1 year | 27.8 / 16.6 |

| 172 patients with uncontrolled hypertension (add-on therapy) | 1 year | From 165.7/95.4 to 138.2/79.9 | |

Randomized, double-blind studies showed that the antihypertensive efficacy of Azelnidipine was comparable to that of amlodipine and nitrendipine.

Anti-Atherosclerotic Effects

The Azelnidipine Anti-Coronary Atherosclerotic Trial in Hypertensive Patients by Serial Volumetric IVUS Analysis (ALPS-J) was a prospective, randomized, open-label study comparing the effects of Azelnidipine and amlodipine on coronary plaque volume.

Table 6: Key Findings from the ALPS-J Study

| Parameter | Azelnidipine (16 mg/day) | Amlodipine (5 mg/day) | Reference |

|---|---|---|---|

| Number of Patients (evaluable) | 57 | 58 | |

| Treatment Duration | 48 weeks | 48 weeks |

| Percent Change in Plaque Volume | -4.67% (regression) | -4.85% (regression) | |

The study concluded that Azelnidipine was not inferior to amlodipine in retarding the progression of coronary plaque volume in hypertensive patients.

Caption: Clinical trial workflow for the ALPS-J study.

Experimental Protocols

Rat Model of Abdominal Aortic Aneurysm (AAA)

-

Animal Model: Male rats were utilized.

-

Procedure: Experimental AAAs were induced by perfusing the aorta with elastase.

-

Treatment: One group of rats (n=10) received Azelnidipine (2 mg/kg) daily, starting 3 days prior to the elastase perfusion. A control group (n=10) received no treatment.

-

Measurements: The aortic diameter was measured at the time of the initial surgery and again on postoperative day 14, at the time of sacrifice.

-

Analysis: The production of MMP-2 and MMP-9 was analyzed by gelatin zymography. Aortic tissue was also stained with hematoxylin-eosin and elastin to assess inflammatory infiltrate and elastin degradation.

Rat Model of Stress-Induced Cardiac Dysfunction

-

Animal Model: Rats were used for the study.

-

Premedication: Animals were premedicated with either Azelnidipine (0.3 mg/kg), labetalol (3 mg/kg), or a vehicle control.

-

Stress Induction: Emotional stress was induced by restraining the rats for 30 minutes (immobilization stress).

-

Measurements: Fractional area change (FAC) was measured by echocardiography. Blood pressure and heart rate were also monitored. Measurements were taken at the end of the immobilization period and every 10 minutes for 60 minutes after the stress was released.

Volumetric Intravascular Ultrasound (IVUS) Analysis (ALPS-J Study)

-

Patient Population: Hypertensive patients scheduled for elective percutaneous coronary intervention (PCI).

-

Procedure: IVUS was performed at the time of the initial PCI to measure baseline coronary plaque volume.

-

Intervention: Patients were randomized to receive either Azelnidipine (16 mg/day) or amlodipine besilate (5 mg/day) for 48 weeks.

-

Follow-up: A second IVUS was performed at 48 weeks to measure the follow-up plaque volume.

-

Primary Endpoint: The primary endpoint for efficacy was the percent change in plaque volume from the baseline measurement.

Conclusion

Initial investigations reveal that Azelnidipine is an effective antihypertensive agent with a favorable safety profile, notably its lack of induced reflex tachycardia. Its mechanism extends beyond simple L-type calcium channel blockade to include antioxidative, anti-inflammatory, and sympatholytic effects. Preclinical studies have provided strong evidence for its therapeutic potential in protecting against stress-induced cardiac dysfunction, attenuating the progression of aortic aneurysms, and offering neuroprotection in cerebral ischemia. Early clinical trials have not only confirmed its blood pressure-lowering efficacy but have also demonstrated a significant anti-atherosclerotic effect, comparable to that of amlodipine. These findings underscore the pleiotropic benefits of Azelnidipine and position it as a valuable therapeutic option for hypertension, particularly in patients with comorbidities such as cardiovascular and metabolic disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse protective effects and to explore its potential in other therapeutic areas.

References

Unveiling the Antioxidant Potential of (S)-Azelnidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence suggests that azelnidipine possesses significant antioxidative properties, which may contribute to its cardioprotective and neuroprotective benefits. This technical guide delves into the antioxidative profile of the (S)-enantiomer of azelnidipine, providing a comprehensive overview of its mechanisms, supported by quantitative data and detailed experimental protocols. While much of the existing research has focused on the racemic mixture of azelnidipine, this paper will also explore the potential stereoselective antioxidant activities, a critical consideration in drug development and optimization.

Core Antioxidative Mechanisms

(S)-Azelnidipine is believed to exert its antioxidant effects through a multi-pronged approach, primarily by mitigating the damaging effects of reactive oxygen species (ROS). The key mechanisms identified include the reduction of lipid peroxidation and the enhancement of endogenous antioxidant defense systems.

Attenuation of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. Azelnidipine has been shown to inhibit this process, a key indicator of its antioxidant capacity.[1]

Enhancement of Antioxidant Enzyme Activity

Azelnidipine has been observed to augment the activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD), which plays a vital role in scavenging superoxide radicals.

Quantitative Analysis of Antioxidant Properties

While specific quantitative data for the (S)-enantiomer of azelnidipine remains limited in publicly available literature, studies on the racemic mixture provide valuable insights into its antioxidant potency. The following tables summarize the key findings from various in vitro and in vivo studies.

| Parameter Measured | Model System | Treatment | Key Findings | Reference |

| Lipid Peroxidation | ||||

| 8-iso-Prostaglandin F2α | Cultured Human Arterial Endothelial Cells | 10 nM Azelnidipine | Greatest inhibition of H₂O₂-induced 8-iso-PGF2α production compared to other calcium channel blockers. | [2][3] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Rostral Ventrolateral Medulla of Stroke-Prone Spontaneously Hypertensive Rats | Oral administration of Azelnidipine | Significantly lower levels of TBARS compared to control. | |

| Malondialdehyde (MDA) | Rat Brain | Azelnidipine treatment | Significant reduction in markers of oxidative stress, including MDA. | |

| Antioxidant Enzyme Activity | ||||

| Superoxide Dismutase (SOD) Activity | Rostral Ventrolateral Medulla of Stroke-Prone Spontaneously Hypertensive Rats | Oral administration of Azelnidipine | Significantly increased SOD activity compared to control. | |

| Total Antioxidant Capacity | ||||

| Cerebral Total Antioxidant Capacity (T-AOC) | Male rats with cerebral ischemia-reperfusion injury | Azelnidipine treatment | Significant increment in cerebral T-AOC. |

Table 1: Summary of In Vitro and In Vivo Antioxidant Effects of Azelnidipine

Signaling Pathways Implicated in Antioxidative Action

The antioxidant effects of azelnidipine are intertwined with its ability to modulate key cellular signaling pathways involved in the oxidative stress response. Studies have pointed to the involvement of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.

p38 and JNK Signaling Pathways

TGF-β1 and Angiotensin II are known to induce oxidative stress, which in turn activates the p38 and JNK signaling cascades, leading to downstream inflammatory and fibrotic responses. Research has shown that azelnidipine treatment can reduce the phosphorylation of both p38 and JNK in hepatic stellate cells, suggesting a mechanism by which it can mitigate oxidative stress-induced cellular responses.

Caption: Involvement of this compound in the p38/JNK signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation of the antioxidative properties of this compound, this section provides detailed methodologies for key experiments.

Measurement of Lipid Peroxidation (8-iso-Prostaglandin F2α)

This protocol outlines the measurement of 8-iso-PGF2α, a reliable marker of lipid peroxidation, in biological samples using a competitive ELISA kit.

Materials:

-

8-iso-PGF2α ELISA Kit

-

Microplate reader capable of measuring absorbance at 450 nm

-

Biological samples (serum, plasma, cell culture supernatants)

Procedure:

-

Sample Preparation: Prepare samples according to the ELISA kit instructions. This may involve dilution and extraction steps to ensure compatibility with the assay.

-

Standard Curve Preparation: Prepare a serial dilution of the 8-iso-PGF2α standard provided in the kit to generate a standard curve.

-

Assay Procedure:

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add the HRP-conjugated 8-iso-PGF2α and the specific antibody to initiate the competitive binding reaction.

-

Incubate as per the kit's instructions.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of 8-iso-PGF2α in the samples by comparing their absorbance to the standard curve.

Caption: Experimental workflow for 8-iso-PGF2α ELISA.

Superoxide Dismutase (SOD) Activity Assay

This protocol describes a colorimetric assay to determine SOD activity in cell lysates or tissue homogenates. The assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.

Materials:

-

SOD Activity Assay Kit

-

Microplate reader

-

Cell lysates or tissue homogenates

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's protocol. This typically involves homogenization in a specific lysis buffer.

-

Reagent Preparation: Prepare the working solutions of the tetrazolium salt (e.g., WST-1) and the enzyme (xanthine oxidase) as instructed.

-

Assay Procedure:

-

Add samples and controls to the microplate wells.

-

Add the WST-1 working solution to all wells.

-

Initiate the reaction by adding the xanthine oxidase working solution.

-

Incubate at the specified temperature for a set time (e.g., 20 minutes at 37°C).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the percentage of inhibition of the reaction by the sample, which is proportional to the SOD activity.

Caption: Workflow for Superoxide Dismutase (SOD) activity assay.

Stereoselectivity of Antioxidant Effects

A critical aspect of drug development is understanding the pharmacological and toxicological profiles of individual enantiomers. In the case of dihydropyridine calcium channel blockers, it is known that the calcium channel blocking activity often resides in one enantiomer. For many dihydropyridines, the (S)-enantiomer is the more potent calcium channel blocker. However, the literature on the stereoselective antioxidant properties of azelnidipine is sparse. One study suggests that the pharmacological action of azelnidipine resides in the (R)-enantiomer, which is in contrast to other calcium channel blockers. Further research is warranted to specifically investigate the antioxidant capacity of this compound versus its (R)-enantiomer and the racemic mixture. Such studies would be invaluable for optimizing the therapeutic profile of azelnidipine, potentially leading to the development of a more targeted and effective antioxidant therapy.

Conclusion and Future Directions

The available evidence strongly suggests that azelnidipine possesses significant antioxidant properties that complement its primary antihypertensive function. These effects are mediated through the inhibition of lipid peroxidation and the enhancement of endogenous antioxidant defenses, likely involving the modulation of the p38 and JNK signaling pathways. While the current data is promising, there is a clear need for further research to specifically elucidate the antioxidative profile of the this compound enantiomer. Future studies should focus on generating quantitative data, such as IC50 values for ROS scavenging, and exploring the stereoselective differences in antioxidant activity between the enantiomers. A deeper understanding of the unique properties of this compound will be instrumental in harnessing its full therapeutic potential in the management of cardiovascular and neurodegenerative diseases where oxidative stress plays a pivotal role.

References

- 1. Potential protective effects of Azelnidipine against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Antioxidant effect of a new calcium antagonist, azelnidipine, in cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Azelnidipine In Vitro Assays

Introduction

(S)-Azelnidipine is a third-generation dihydropyridine derivative that acts as a potent and long-acting L-type calcium channel blocker.[1] Its primary mechanism of action is the inhibition of transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells.[2][3] This leads to vasodilation and a subsequent reduction in blood pressure. Unlike some other calcium channel blockers, azelnidipine has a gradual onset of action and is not associated with reflex tachycardia.[4] In addition to its antihypertensive effects, azelnidipine has demonstrated cardioprotective, neuroprotective, and anti-atherosclerotic properties.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, focusing on its effects on L-type calcium channels. The target audience for these protocols includes researchers in pharmacology, cell biology, and drug development.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The signaling pathway is depicted below.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro potency of Azelnidipine from functional assays.

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Inhibition of Spontaneous Contractions | Guinea-pig portal vein | Ki | 153 nM | |

| L-type Ca2+ Channel Current (IBa) Block | Guinea-pig portal vein smooth muscle | Ki | 282 nM (-60 mV) | |

| L-type Ca2+ Channel Current (IBa) Block | Guinea-pig portal vein smooth muscle | Ki | 2 µM (-90 mV) |

Experimental Protocols

Protocol 1: Fluorescent Calcium Influx Assay

This assay measures the ability of this compound to inhibit intracellular calcium influx in response to depolarization. A fluorescent calcium indicator, such as Fluo-4 AM, is used to detect changes in intracellular calcium concentration.

Experimental Workflow Diagram

Caption: Workflow for the fluorescent calcium influx assay.

Materials:

-

A7r5 cells (rat aortic smooth muscle cell line) or other suitable cell line expressing L-type calcium channels.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96-well plates.

-

This compound.

-

Fluo-4 AM calcium indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

High potassium (K+) stimulation buffer (e.g., HBSS with 60 mM KCl).

-

Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm.

Procedure:

-

Cell Seeding:

-

Seed A7r5 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

-

-

Dye Loading:

-

Remove the cell culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in HBSS.

-

Remove the dye loading solution and wash the cells gently with HBSS.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle control (DMSO) wells.

-

-

Measurement of Calcium Influx:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add high K+ stimulation buffer to all wells to induce membrane depolarization and subsequent calcium influx.

-

Immediately begin kinetic fluorescence readings at Ex/Em = 490/525 nm for several minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after stimulation.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current through L-type calcium channels in individual cells, providing detailed information on the inhibitory mechanism of this compound.

Materials:

-

Isolated vascular smooth muscle cells or a cell line stably expressing L-type calcium channels (e.g., HEK293-CaV1.2).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution containing Ba2+ or Ca2+ as the charge carrier.

-

Intracellular (pipette) solution.

Solutions:

-

Extracellular Solution (in mM): 110 NaCl, 20 BaCl2, 10 HEPES, 10 Glucose, 5 CsCl, 1 MgCl2 (pH adjusted to 7.4 with CsOH).

-

Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

Procedure:

-

Cell Preparation:

-

Isolate single vascular smooth muscle cells or use a cultured cell line.

-

Plate the cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

-

Pipette Preparation and Sealing:

-

Pull glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Approach a single, healthy-looking cell with the pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where L-type calcium channels are mostly closed (e.g., -70 mV or -90 mV).

-

Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba2+ or Ca2+ currents.

-

Record the baseline currents.

-

-

Compound Application:

-

Perfuse the recording chamber with the extracellular solution containing known concentrations of this compound.

-

Allow sufficient time for the compound to equilibrate.

-

-

Post-Compound Recording and Data Analysis:

-

Repeat the voltage-step protocol to record currents in the presence of this compound.

-

Measure the peak inward current at each voltage step before and after compound application.

-

Calculate the percentage of current inhibition at each concentration.

-

Construct a concentration-response curve and determine the IC50 or Ki value.

-

Analyze for voltage-dependency of the block by comparing inhibition at different holding potentials.

-

References

- 1. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: (S)-Azelnidipine Administration for In Vivo Rodent Models

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) characterized by a gradual onset and long-lasting antihypertensive effect.[1][2] Unlike many other CCBs, it demonstrates a unique pharmacological profile by blocking both L-type and T-type calcium channels.[1][3] This dual blockade contributes to its potent vasodilatory effects, which lower blood pressure, and a notable sympathoinhibitory action that mitigates the reflex tachycardia often seen with other vasodilators.[4] In various rodent models, azelnidipine has demonstrated significant antihypertensive, renoprotective, neuroprotective, and anti-inflammatory properties, making it a compound of interest for preclinical research.

Mechanism of Action

The primary mechanism of azelnidipine involves the inhibition of transmembrane calcium ion (Ca²⁺) influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular Ca²⁺ leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.

Furthermore, azelnidipine's sympathoinhibitory effects are attributed to its ability to block T-type calcium channels in sympathetic neurons, which reduces norepinephrine release. Studies in spontaneously hypertensive rats (SHR) show that, unlike amlodipine, azelnidipine effectively lowers blood pressure without causing a significant increase in heart rate or renal sympathetic nerve activity (RSNA). This effect is also linked to its antioxidant properties within the rostral ventrolateral medulla (RVLM), a key area for sympathetic regulation.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from various preclinical studies involving azelnidipine administration in rodent models.

Table 1: Pharmacodynamic Effects of Azelnidipine in Rodent Models

| Rodent Model | Dose & Route | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Spontaneously Hypertensive Rats (SHR) | 10 µg/kg/min, i.v. | 10 min | Mean Arterial Pressure (MAP) decreased from 153 to 122 mmHg without significant change in heart rate or renal sympathetic nerve activity (RSNA). | |

| Stroke-Prone SHR (SHRSP) | 3 mg/kg/day, oral | 10 days | Did not significantly lower blood pressure but attenuated the pressor response to stress. | |

| Stroke-Prone SHR (SHRSP) | 10 mg/kg/day, oral | 10 days | Significantly decreased blood pressure and attenuated MAP, heart rate, and RSNA responses to stress. | |

| Dahl Salt-Sensitive Rats | 1 mg/kg/day, oral | - | Lowered blood pressure and showed effects on cardiac hypertrophy and fibrosis. | |

| Sprague-Dawley Rats (Cerebral Ischemia) | 3 mg/kg/day, oral | 7 days | Provided neuroprotection by reducing cerebral infarct volume and markers of inflammation (IL-6, TNF-α) and oxidative stress. | |

| Wistar Rats (Angiotensin II-induced) | 3 mg/kg/day, oral | 14 days | Reduced tubulointerstitial injuries and renal hypoxia more effectively than nifedipine. | |

| Diabetic Rats (Wound Healing) | 3 mg/kg/day, oral | 2 weeks | Accelerated wound healing rate and increased nitric oxide (NO) levels in wound fluid. |

| AGE-Injected Rats (Renal Injury) | Not Specified | - | Prevented increases in blood pressure and glomerulosclerosis. | |

Table 2: Example Dosing Regimens and Formulations for Oral Administration

| Dose | Vehicle | Rodent Model | Application | Reference(s) |

|---|---|---|---|---|

| 1 mg/kg/day | Not Specified | Dahl Salt-Sensitive Rat | Hypertensive Heart Failure | |

| 3 mg/kg/day | 0.3% Carboxymethylcellulose (CMC) | Sprague-Dawley Rat | Cerebral Ischemia/Reperfusion | |

| 3 mg/kg/day | Not Specified | Wistar Rat | Angiotensin II-Induced Renal Injury |

| 3 & 10 mg/kg/day | Not Specified | Stroke-Prone SHR | Stress-Induced Hypertension | |

Note: For novel studies, vehicle suitability and compound solubility should be empirically determined. Common vehicles for poorly soluble compounds include aqueous suspensions with 0.3-0.5% CMC or solutions containing co-solvents like PEG300, Tween 80, and DMSO.

Experimental Protocols

Protocol 1: Preparation of (S)-Azelnidipine for Oral Gavage (Suspension)

This protocol is based on methodologies reported for administering azelnidipine as a suspension in rodent studies.

Materials:

-

This compound powder

-

0.3% Carboxymethylcellulose (CMC) solution (sterile)

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for particle size reduction)

-

Stir plate and magnetic stir bar

-

Volumetric flask or graduated cylinder

Procedure:

-

Calculate Required Drug Mass: Determine the total amount of this compound needed for the study.

-

Formula: (Dose in mg/kg) x (Average animal weight in kg) x (Number of animals) x (Number of dosing days) = Total mass (mg). Add a small excess (e.g., 10-15%) to account for transfer losses.

-

-

Prepare Vehicle: To prepare a 0.3% CMC solution, slowly add 0.3 g of CMC powder to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, slightly viscous solution is formed.

-

Determine Dosing Concentration: Calculate the concentration of the suspension needed. The final dosing volume should not exceed 10 mL/kg for rats or mice. A common target volume is 5 mL/kg.

-

Formula: (Dose in mg/kg) / (Dosing volume in mL/kg) = Concentration (mg/mL).

-

Example: For a 3 mg/kg dose administered at 5 mL/kg, the required concentration is 0.6 mg/mL.

-

-

Prepare Suspension: a. Weigh the calculated amount of this compound powder. b. Place the powder in a suitable container (e.g., a beaker or vial). c. Add a small volume of the 0.3% CMC vehicle and triturate the powder to form a smooth, uniform paste. This helps ensure the particles are well-wetted. d. Gradually add the remaining vehicle while stirring continuously with a magnetic stir bar. e. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. The suspension should be stirred continuously during the dosing procedure to prevent settling.

Protocol 2: Administration by Oral Gavage in Rodents

This protocol is a generalized procedure adapted from standard institutional guidelines.

Materials:

-

Prepared this compound dosing suspension

-

Appropriately sized syringes

-

Appropriately sized oral gavage needles (stainless steel with a ball-tip or flexible plastic).

-

Mice (20-30g): 20-22 gauge, 3.8 cm length

-

Rats (200-300g): 16-18 gauge, 7.5 cm length

-

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Restraint:

-

Mouse: Scruff the mouse firmly to immobilize its head and torso.

-

Rat: Securely hold the rat near the thoracic region, using your thumb and forefinger to gently restrain the head.

-

-

Measure Insertion Depth: Before the first administration, measure the correct insertion length by placing the gavage needle externally from the corner of the animal's mouth to the last rib (xiphoid process). Mark this depth on the needle with a permanent marker or tape.

-

Intubation: a. Position the restrained animal vertically, ensuring the head and neck are in a straight line to facilitate passage into the esophagus. b. Gently insert the ball-tipped needle into the mouth, passing it along the roof of the mouth towards the back of the pharynx. c. Allow the animal to swallow the tip of the needle, which will guide it into the esophagus. Advance the needle gently and smoothly to the pre-measured depth. d. CRITICAL: If any resistance is met, or if the animal begins to cough or struggle excessively, the needle may be in the trachea. Do not force it. Withdraw immediately and repeat the attempt.

-

Substance Administration: Once the needle is correctly placed, slowly depress the syringe plunger to deliver the suspension over 2-3 seconds.

-

Withdrawal and Monitoring: a. After administration, gently withdraw the needle in a single, smooth motion. b. Return the animal to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Visualizations

Caption: this compound's dual mechanism of action.

Caption: Typical workflow for an in vivo rodent study.

References

- 1. Azelnidipine - Wikipedia [en.wikipedia.org]

- 2. Inhibitory Effects of Azelnidipine Tablets on Morning Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azelnidipine | PPTX [slideshare.net]

- 4. Effects of a new calcium channel blocker, azelnidipine, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Azelnidipine in Patch Clamp Electrophysiology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are critical in the regulation of vascular smooth muscle contraction.[1][3] This leads to vasodilation and a reduction in blood pressure.[1] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset and long-lasting effect, which minimizes reflex tachycardia. Studies have also suggested that Azelnidipine may have antioxidative properties and protective effects on the cardiovascular system. Patch clamp electrophysiology is an essential technique to investigate the direct interaction of this compound with ion channels, providing high-resolution data on channel modulation. These application notes provide a detailed protocol for using this compound in whole-cell patch-clamp experiments to characterize its effects on voltage-gated calcium channels.

Mechanism of Action

This compound is a potent antagonist of L-type calcium channels (CaV1.2), inhibiting the influx of calcium ions into vascular smooth muscle cells. This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation. The inhibitory effect of Azelnidipine on L-type Ca2+ channels is concentration- and voltage-dependent. Some evidence also suggests a potential inhibitory effect on T-type calcium channels.

Data Presentation

Table 1: Quantitative Data for this compound Effects on L-type Calcium Channels

| Parameter | Value | Cell Type | Holding Potential (Vh) | Reference |

| Ki | 153 nM | Guinea-pig portal vein | Not specified | |

| Ki | 282 nM | Guinea-pig portal vein smooth muscle cells | -60 mV | |

| Ki | 2 µM | Guinea-pig portal vein smooth muscle cells | -90 mV | |

| Effect on Inactivation | Shifts steady-state inactivation curve to the left by 16 mV | Guinea-pig portal vein smooth muscle cells | -90 mV |